molecular formula C17H17NO2 B5498791 2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5498791
M. Wt: 267.32 g/mol
InChI Key: XXUJYVMHIDEPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions with 4-methoxybenzoyl chloride . For instance, Hexachlorocylotriphosphazene was reacted with 4-hydroxy-3-methoxybenzaldehyde to give hexakis [(4-formyl-2-methoxy)phenoxy]cyclotriphosphazene . Another example is the reaction of 4-methoxybenzyl chloride with sodium p-toluenesulfinate followed by a β-elimination .

Scientific Research Applications

Radioisotope Production for Medical Applications

Fast proton-induced fission of 238U has been investigated from the threshold up to 40 MeV. This process leads to the production of radioisotopes, which find applications in medicine. Protons with energies above 20 MeV can induce fission in 238U, resulting in the creation of isotopes with high neutron cross sections. These radioisotopes are valuable for diagnostic imaging, cancer treatment, and other medical applications .

Industrial and Electronic Applications

The fission process of 238U by fast protons (up to 40 MeV) also yields isotopes that have applications in industry and electronics. These isotopes can be used for non-destructive testing, quality control, and as tracers in various industrial processes. Additionally, they play a role in nuclear power plant maintenance and safety assessments .

Nuclear Reactor Activation Analysis

Protons produced by fast neutron reactors can activate 238U, leading to the creation of specific isotopes. These isotopes can be analyzed using techniques such as gamma spectroscopy and neutron activation analysis. Researchers can use this information to study material properties, trace elements, and environmental samples .

Fundamental Nuclear Physics Research

Studying the fission process induced by fast protons provides insights into nuclear structure, reaction mechanisms, and fission dynamics. Theoretical models, such as the Brosa model, are used to describe the fission process. By comparing theoretical results with experimental data, researchers can extract parameters related to the optical potential, fission barrier height, and nucleus deformation .

Nuclear Forensics and Security

Understanding the fission characteristics of 238U induced by protons contributes to nuclear forensics and security. By analyzing fission observables (cross-sections, fragment mass distributions, prompt neutron emission), experts can identify the origin of nuclear materials, assess proliferation risks, and enhance safeguards .

Environmental Tracer Studies

Isotopes produced during proton-induced fission can serve as environmental tracers. Researchers can track the dispersion of these isotopes in soil, water, and air. Applications include studying groundwater flow, sediment transport, and pollutant pathways .

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-16-8-6-14(7-9-16)17(19)18-11-10-13-4-2-3-5-15(13)12-18/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUJYVMHIDEPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (1,2,3,4-tetrahydro-2-isoquinolyl)(4-methoxyphenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.